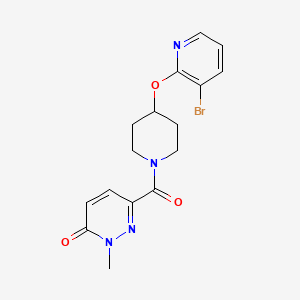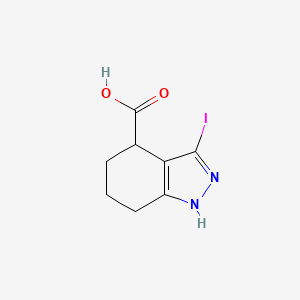![molecular formula C17H14F2N2O3S B2469665 N-(2,5-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-63-1](/img/structure/B2469665.png)
N-(2,5-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2,5-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic molecule. It contains a pyrrolo[3,2,1-ij]quinoline core, which is a type of quinoline . Quinolines are a class of compounds that have been extensively studied due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in medicinal chemistry . Various synthetic approaches have been developed, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .Molecular Structure Analysis
The molecular structure of this compound would be expected to exhibit the typical characteristics of quinolines. Quinolines have a two-ring structure, with a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that “this compound” might undergo would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación
Biological Active Sulfonamide-based Hybrid Compounds
Sulfonamides represent a crucial class of compounds with a wide range of pharmacological effects, including antibacterial, antitumor, and anti-inflammatory activities. The sulfonamide moiety, when combined with various pharmaceutical scaffolds such as coumarin, indole, and quinoline, forms sulfonamide hybrids. These hybrids have been extensively studied for their synthesis and biological activities. Recent advancements have focused on designing and developing these hybrids to explore their potential in treating various diseases (Ghomashi et al., 2022).
Antimicrobial Applications
Quinoline derivatives clubbed with sulfonamide moieties have been synthesized and shown to possess significant antimicrobial properties. The synthesis of quinoline-sulfonamide derivatives and their evaluation as antimicrobial agents highlight the potential of these compounds in developing new treatments for infections caused by bacteria (Biointerface Research in Applied Chemistry, 2019).
Tubulin Polymerization Inhibitors
Novel quinoline sulfonamide derivatives have been identified as inhibitors of tubulin polymerization, displaying significant anti-cancer activity. These compounds, through their inhibitory effect on tubulin polymerization, show promise in the development of new therapeutic agents for cancer treatment. For example, certain derivatives demonstrated potent inhibitory effects on the proliferation of cancer cell lines, underscoring their potential as lead compounds for anti-cancer drug development (Ma & Gong, 2022).
Anti-inflammatory Agents
Sulfonamide and sulfonyl ester derivatives of quinolines have been explored for their anti-inflammatory potential. Through the synthesis and evaluation of these derivatives, researchers have identified compounds with promising anti-inflammatory activities, suggesting the potential for the development of non-steroidal, anti-inflammatory agents. These studies indicate the versatility of quinoline derivatives in medicinal chemistry, particularly in the search for new therapeutic agents with improved efficacy and safety profiles (Bano et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3S/c18-12-2-3-14(19)15(9-12)20-25(23,24)13-7-10-1-4-16(22)21-6-5-11(8-13)17(10)21/h2-3,7-9,20H,1,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZNGGLTYCNCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(4-(4-chlorophenoxy)phenyl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2469591.png)
![N-(3,5-dimethylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2469592.png)




![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]-N-methylacetamide](/img/structure/B2469603.png)
![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2469605.png)